molecular formula C14H11F4N B3335137 N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline CAS No. 1041583-33-8

N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline

Cat. No.: B3335137
CAS No.: 1041583-33-8
M. Wt: 269.24 g/mol
InChI Key: JCWUQELJSDRKEP-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline is a specialized fluorinated aniline derivative designed for research and development applications. This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for material science and medicinal chemistry. Its molecular structure, featuring both a fluorobenzyl and a trifluoromethyl group, is engineered to influence the compound's electronic characteristics, lipophilicity, and metabolic stability, which are critical parameters in the design of advanced functional materials and pharmacologically active agents. Fluorinated anilines are of significant interest in the development of nonlinear optical (NLO) materials for use in optical communication, data storage, and computing technologies . The strategic incorporation of fluorine atoms and trifluoromethyl groups can dramatically alter a molecule's electronic properties, leading to enhanced first hyperpolarizability and making such compounds candidates for NLO device applications. Furthermore, this chemical serves as a key precursor in Pd-catalyzed Suzuki cross-coupling reactions , a fundamental method for carbon-carbon bond formation in the synthesis of π-conjugated systems for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . In pharmaceutical research, the structural motifs present in this compound are commonly explored. Fluorinated building blocks are extensively used in the synthesis of heterocycles and other active pharmaceutical ingredients (APIs), as the fluorine atom can improve a molecule's bioavailability and binding selectivity . Researchers can utilize the reactive aniline and fluorinated sites to generate diverse chemical libraries for structure-activity relationship (SAR) studies and drug discovery campaigns. For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for its intended application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N/c15-11-7-5-10(6-8-11)9-19-13-4-2-1-3-12(13)14(16,17)18/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWUQELJSDRKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Fluorobenzyl 2 Trifluoromethyl Aniline and Its Structural Analogues

Approaches to N-Alkylation of 2-(Trifluoromethyl)aniline (B126271) with 4-Fluorobenzyl Halides

The most direct pathway to N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline involves the reaction of 2-(trifluoromethyl)aniline with a suitable 4-fluorobenzyl electrophile, typically a halide. This approach focuses on forming the N-benzyl bond as the key step.

Direct N-alkylation of anilines with benzyl (B1604629) halides is a classical and straightforward method for the synthesis of N-benzylanilines. This reaction typically involves the nucleophilic attack of the amine on the electrophilic benzylic carbon of the 4-fluorobenzyl halide (e.g., chloride or bromide). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

A significant challenge in this approach is controlling the degree of alkylation. psu.edu The primary amine product, this compound, can act as a nucleophile itself and react with another molecule of the 4-fluorobenzyl halide, leading to the formation of a tertiary amine as a byproduct. psu.edu Further reaction can even produce a quaternary ammonium (B1175870) salt. psu.edu To favor mono-alkylation, reaction conditions such as temperature, stoichiometry of reactants, and the choice of base and solvent must be carefully optimized. psu.edu The use of ionic liquids as solvents has been explored to minimize over-alkylation in some systems. psu.edu

Table 1: General Conditions for Direct N-Alkylation of Anilines
ParameterTypical ConditionsPurpose
Aniline (B41778) Substrate2-(Trifluoromethyl)anilineNucleophile
Alkylating Agent4-Fluorobenzyl chloride or bromideElectrophile
BaseInorganic (e.g., K₂CO₃, NaHCO₃) or Organic (e.g., Triethylamine)Acid scavenger
SolventPolar aprotic (e.g., DMF, Acetonitrile) or Ionic LiquidsReaction medium
TemperatureRoom temperature to elevated temperaturesTo control reaction rate and selectivity

Modern synthetic chemistry increasingly favors catalytic methods due to their efficiency, atom economy, and milder reaction conditions. For the N-alkylation of anilines, a prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govresearchgate.net This approach utilizes alcohols (e.g., 4-fluorobenzyl alcohol) as the alkylating agents, which are generally less toxic and more readily available than the corresponding halides. The only byproduct in this process is water, making it an environmentally benign alternative. nih.govresearchgate.net

These reactions are catalyzed by transition metal complexes, with a wide range of earth-abundant and precious metals being employed. Catalysts based on manganese nih.gov, iron researchgate.net, cobalt rsc.org, nickel researchgate.net, ruthenium, and iridium nih.gov have proven effective. The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate. The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the metal-hydride to yield the secondary amine product, regenerating the catalyst in the process. nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. nih.govresearchgate.net

Table 2: Examples of Catalytic Systems for N-Alkylation of Anilines with Benzyl Alcohols
Catalyst SystemBaseSolventTemperatureReference
Manganese Pincer Complext-BuOKToluene80-100 °C nih.gov
NiBr₂/Phenanthrolinet-BuOKDiglyme110 °C researchgate.net
NHC-Ir(III) ComplexKOtBu-120 °C nih.gov
Cobalt on Zr-MOF--- rsc.org
Fe₂Ni₂@CN--- researchgate.net

Synthesis of this compound through Multistep Routes

Besides the direct and catalytic N-alkylation methods described previously (Section 2.1), the 4-fluorobenzyl group can be introduced onto an aniline nitrogen via reductive amination. This two-step, one-pot process involves the initial reaction of 2-(trifluoromethyl)aniline with 4-fluorobenzaldehyde (B137897) to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. This method is a reliable alternative to direct alkylation, often with good control over mono-alkylation.

The introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring is a key step in the synthesis of many pharmaceuticals and agrochemicals due to the unique electronic properties it imparts. acs.org Several methods exist for installing a -CF₃ group at the ortho position of an aniline derivative.

One common industrial route involves the synthesis of 2-trifluoromethylaniline from precursors like 2-trifluoromethyl-4-chloro-nitrobenzene. This precursor can be subjected to catalytic hydrogenation to simultaneously reduce the nitro group to an amine and remove the chlorine atom, yielding 2-trifluoromethylaniline. google.com Another approach starts with 4-chloro-3-nitro-benzotrifluoride, which can be converted to 2-nitro-4-trifluoromethylaniline via reaction with aqueous ammonia. google.com The subsequent reduction of the nitro group provides a route to an aniline with a trifluoromethyl group. The synthesis of aniline derivatives containing multiple trifluoromethyl groups, such as 2,4,6-tris(trifluoromethyl)aniline, has also been achieved through multi-step sequences involving iodination and copper-catalyzed amination of a polysubstituted benzene (B151609) ring. researchgate.net

A multistep synthesis allows for strategic planning regarding the order of bond formations and functional group introductions. libretexts.org The synthesis of this compound can be envisioned through two primary sequential pathways:

Pathway A: N-Alkylation First: This route would begin with a simpler aniline, such as N-(4-fluorobenzyl)aniline. The subsequent step would be the introduction of the trifluoromethyl group at the ortho-position of the aniline ring. However, direct C-H trifluoromethylation at a specific position on an already substituted aniline can be challenging and may lead to mixtures of isomers. The N-benzyl group would influence the regioselectivity of this step.

Pathway B: Aniline Synthesis First: This is often the more practical approach. It begins with the synthesis or procurement of 2-(trifluoromethyl)aniline. google.comsigmaaldrich.com This pre-functionalized aniline is then subjected to N-alkylation with a 4-fluorobenzylating agent using the direct or catalytic methods described in Section 2.1. This sequence leverages the availability of the key aniline intermediate and focuses the final step on the well-established N-alkylation reaction.

The choice between these pathways depends on the availability of starting materials, the efficiency of each step, and the ease of purification. For this compound, Pathway B is generally more convergent and synthetically feasible.

Optimization of Reaction Parameters and Yields in this compound Synthesis

The synthesis of this compound involves the reaction between 2-(trifluoromethyl)aniline and a C7-benzyl component, either 4-fluorobenzaldehyde (for reductive amination) or a 4-fluorobenzyl halide (for N-alkylation). The optimization of this process is critical for achieving high yield and purity.

Reductive Amination Approach

Reductive amination is a highly efficient, often one-pot method for forming C-N bonds. researchgate.net It proceeds via the initial formation of a Schiff base (imine) from the condensation of 2-(trifluoromethyl)aniline and 4-fluorobenzaldehyde, followed by in-situ reduction. dergipark.org.tr

Key parameters for optimization include:

Reducing Agent : The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this transformation, often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). rsc.org Other common agents include sodium borohydride (NaBH₄), which may require the addition of an acid catalyst, or catalytic hydrogenation (H₂) with catalysts like Palladium on carbon (Pd/C). dergipark.org.trgoogle.com For industrial applications, heterogeneous catalysts are preferred for their ease of separation. nih.gov

Catalyst : While the imine formation can be spontaneous, it is often accelerated by an acid catalyst to protonate the aldehyde's carbonyl group. For catalytic hydrogenation, the choice of metal catalyst (e.g., Pd, Ru, Ni) and support (e.g., carbon, zirconia) can significantly impact efficiency and selectivity. nih.govrsc.org

Solvent : The solvent influences both the imine formation and the reduction step. Aprotic solvents like THF, ethyl acetate (B1210297) (EtOAc), and cyclopentyl methyl ether (CPME) are commonly employed. rsc.orgunimi.it Alcoholic solvents such as methanol (B129727) or ethanol (B145695) can also be used, particularly with borohydride reagents. google.com A solvent selection guide for reductive amination highlights that solvents like DCE and CPME can lead to high conversion rates. rsc.org

Temperature and pH : Imine formation is typically performed at room temperature to moderate heat (e.g., 50-70 °C). google.com The subsequent reduction is often carried out at cooler temperatures (0-30 °C) to control exotherms and minimize side reactions. google.com The pH must be controlled, as overly acidic conditions can protonate the starting aniline, inhibiting its nucleophilicity, while basic conditions can hinder imine formation.

N-Alkylation Approach

This method involves the direct reaction of 2-(trifluoromethyl)aniline with a 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride or bromide. dergipark.org.tr

Key parameters for optimization include:

Base : A base is typically required to neutralize the hydrohalic acid byproduct. Common choices include inorganic bases like potassium or sodium carbonate, or organic bases like triethylamine. The choice of base can prevent the formation of aniline salts, which would halt the reaction.

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often effective for this type of nucleophilic substitution reaction.

Temperature : The reaction may require heating to proceed at a reasonable rate, with temperatures often ranging from ambient to over 100°C, depending on the reactivity of the halide. dergipark.org.tr

Catalyst : While often uncatalyzed, phase-transfer catalysts can be used in biphasic systems. More advanced methods utilize transition metal catalysts (e.g., Iridium or Cobalt complexes) that operate through a "borrowing hydrogen" mechanism, allowing the use of alcohols instead of halides, which is a greener approach. rsc.orgnih.gov A significant challenge with direct alkylation is the potential for over-alkylation, leading to the formation of a tertiary amine, N,N-bis(4-fluorobenzyl)-2-(trifluoromethyl)aniline. dergipark.org.tr Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product.

The following table summarizes hypothetical optimization studies for a generic reductive amination synthesis of an N-arylbenzylamine, based on common findings in the literature.

EntryReducing Agent (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaBH₄ (1.5)Methanol251275
2NaBH(OAc)₃ (1.2)DCM25692
3H₂ (1 atm), Pd/C (5 mol%)Ethyl Acetate252488
4NaBH(OAc)₃ (1.2)THF25885
5NaBH(OAc)₃ (1.2)DCM01290

Scalability and Process Research Aspects for Related Derivatives

Scaling up the synthesis of this compound analogues from laboratory to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact.

Route Selection for Scale-Up: For large-scale synthesis, one-pot reductive amination is often favored over N-alkylation. researchgate.net This preference is due to several factors:

Atom Economy: Reductive amination typically has better atom economy. N-alkylation using a halide generates a salt byproduct, whereas using an alcohol via a borrowing hydrogen mechanism produces only water. rsc.org

Reagent Cost and Safety: Aldehydes are often cheaper and less hazardous than the corresponding benzyl halides. The use of catalytic hydrogenation avoids stoichiometric, often expensive, hydride reagents. nih.gov

Selectivity: Reductive amination generally provides better selectivity for the desired secondary amine, avoiding the common issue of over-alkylation seen in direct N-alkylation reactions. dergipark.org.tr

Process Research Considerations:

Raw Material Sourcing: The starting materials, 2-(trifluoromethyl)aniline and 4-fluorobenzaldehyde, are important industrial intermediates used in the synthesis of agrochemicals and pharmaceuticals. google.comgoogle.com Their availability and cost on a large scale are critical economic factors.

Reaction Conditions: On a large scale, solvent-free conditions or the use of greener solvents like CPME are highly desirable to minimize waste and environmental impact. rsc.orgunimi.it The use of heterogeneous, recyclable catalysts is a key goal in process chemistry to simplify product purification and reduce costs. researchgate.net

Purification: While laboratory-scale purification often relies on column chromatography, this is not typically feasible for industrial production. dergipark.org.tr The process should be optimized to yield a product pure enough to be isolated by crystallization or distillation.

Safety: Handling large quantities of flammable solvents, energetic hydride reagents (like NaBH₄), or high-pressure hydrogen gas requires specialized equipment and strict safety protocols. A thorough process hazard analysis (PHA) is essential before scaling up.

The following table compares the two primary synthetic routes from a process research and scalability perspective.

FeatureReductive AminationN-Alkylation (with Halide)
Starting Materials Aniline, AldehydeAniline, Benzyl Halide
Byproducts WaterHalide Salt
Selectivity Generally high for secondary amineRisk of over-alkylation
Reagent Cost Aldehydes/catalysts often cheaperHalides can be more expensive
Safety Concerns Handling of hydrides or H₂ gasHandling of lachrymatory/toxic halides
Green Chemistry Good, especially with catalytic H₂Poor due to salt waste
Scalability Generally preferred for large scaleLess favorable due to waste and selectivity

Chemical Transformations and Derivatization Strategies of N 4 Fluorobenzyl 2 Trifluoromethyl Aniline

Reactions at the Aniline (B41778) Nitrogen

The secondary amine nitrogen in N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline is a primary site for nucleophilic reactions, allowing for the formation of a variety of functional groups.

Amidation and Ureation Reactions

The conversion of secondary anilines to amides and ureas is a fundamental transformation in organic synthesis. Amidation is typically achieved by reaction with acyl chlorides, anhydrides, or carboxylic acids under coupling conditions. Ureation can be accomplished using reagents like phosgene, isocyanates, or carbamoyl (B1232498) chlorides.

Despite the prevalence of these reactions, a specific search of the scientific literature did not yield documented examples of amidation or ureation reactions performed on this compound. While general methods for the acylation and ureation of secondary anilines are well-established, detailed research findings, including specific reagents, reaction conditions, and yields for this particular substrate, have not been reported. mdpi.comnih.gov

Schiff Base Formation and Condensation Reactions

Schiff base formation involves the condensation of a primary or secondary amine with an aldehyde or a ketone. For secondary amines like this compound, this reaction would lead to the formation of a quaternary iminium ion rather than a neutral Schiff base. Such condensation reactions are a cornerstone in the synthesis of various heterocyclic compounds and biologically active molecules. cabidigitallibrary.orgmdpi.comacs.orgnih.gov

However, a thorough review of published studies and patents did not uncover any specific examples of Schiff base or condensation reactions involving this compound as the starting material. Research on Schiff base synthesis with structurally similar compounds, such as 2-(trifluoromethoxy)aniline (B52511) and other fluorinated anilines, has been reported, but direct data for the target compound is absent. cabidigitallibrary.orgmdpi.com

Electrophilic Aromatic Substitution on the Fluorobenzyl Moiety

The fluorobenzyl ring is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The fluorine atom is a weakly deactivating, ortho-, para- directing group. However, the reactivity of this ring is also influenced by the bulky and deactivating N-substituted aniline group. For selective substitution on the fluorobenzyl ring, protection of the aniline nitrogen would likely be necessary to prevent its competing reactivity and directing effects. byjus.comyoutube.com

There are no specific reports in the scientific literature describing electrophilic aromatic substitution reactions carried out on the fluorobenzyl moiety of this compound.

Transformations of the Trifluoromethylphenyl Ring

The trifluoromethylphenyl ring is electron-deficient due to the powerful electron-withdrawing nature of the -CF3 group. This influences its reactivity in both electrophilic and nucleophilic substitution reactions.

Halogenation Reactions

Electrophilic halogenation of the trifluoromethylphenyl ring is directed by the secondary amine, which is a potent activating ortho-, para- director. byjus.com The positions ortho (C6) and para (C4) to the amine are activated towards electrophiles. The trifluoromethyl group at the C2 position is a deactivating, meta- directing group. The combined directing effects would strongly favor substitution at the C4 and C6 positions. Aniline halogenation is often so rapid that it can lead to polysubstitution. nih.gov

Despite these predictable reactivity patterns, no specific experimental studies detailing the halogenation of this compound have been found in the reviewed literature.

Nucleophilic Aromatic Substitution on Activated Sites

Nucleophilic aromatic substitution (SNAr) on the trifluoromethylphenyl ring would require the presence of a good leaving group (such as a halide) and further activation by strongly electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. The trifluoromethyl group alone does not sufficiently activate the ring for SNAr with common nucleophiles.

A patent for the preparation of 2-nitro-4-trifluoromethylaniline demonstrates that a related ring system, 4-chloro-3-nitro-benzotrifluoride, undergoes nucleophilic substitution with ammonia, where the chlorine atom is displaced. google.com This highlights the feasibility of SNAr on a trifluoromethyl- and nitro-substituted ring. However, there are no published examples of this compound itself being used as a substrate in nucleophilic aromatic substitution reactions.

Cyclization Reactions and Heterocycle Formation

Cyclization reactions involving this compound or its derivatives are pivotal for the synthesis of novel heterocyclic systems. The inherent structure of this diarylamine, featuring a secondary amine linking two distinct aromatic rings, provides a template for intramolecular bond formations, leading to fused ring systems with potential biological activities.

The construction of bicyclic heterocycles from N-benzyl aniline frameworks can be achieved through various intramolecular cyclization strategies. For a molecule like this compound, these reactions typically require the introduction of additional functional groups to facilitate ring closure.

One potential pathway involves an intramolecular Friedel-Crafts-type reaction. By acylating the nitrogen atom with a suitable reagent (e.g., oxalyl chloride), an intermediate N-acyl derivative is formed. This intermediate, upon activation with a Lewis acid, could undergo cyclization to form a dihydro-1H-indol-2-one (oxindole) structure. The electron-withdrawing nature of the trifluoromethyl group on one ring and the fluorine atom on the other would significantly influence the regioselectivity of this cyclization.

Another approach is the palladium-catalyzed intramolecular C-H arylation. If a suitable ortho-directing group is installed on the trifluoromethyl-bearing aniline ring, a palladium catalyst can facilitate the formation of a new carbon-carbon bond between the two aromatic rings, leading to the synthesis of carbazole (B46965) derivatives. The reaction conditions, including the choice of catalyst, ligand, and oxidant, would be critical for achieving high efficiency and regioselectivity.

Reaction Type Potential Bicyclic Product Key Reagents/Conditions
Intramolecular Friedel-Crafts AcylationDihydro-1H-indol-2-one derivative1. Acylating agent (e.g., ClCOCOCl) 2. Lewis Acid (e.g., AlCl₃)
Pd-Catalyzed C-H ArylationCarbazole derivativePd(OAc)₂, Ligand (e.g., P(o-tol)₃), Oxidant
Base-Promoted CyclizationTetrahydroquinoline derivativeStrong Base (e.g., KOtBu), suitable propiolamide (B17871) precursor

This table presents potential synthetic routes based on established methodologies for analogous compounds.

Research on N-benzyl-3-anilinopropanamides has demonstrated that facile ring closure can occur to yield 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.net This suggests that appropriate derivatization of the this compound scaffold could enable similar cyclizations to form functionalized tetrahydroquinoline systems.

The synthesis of tricyclic frameworks from this compound requires more complex, often multi-step, synthetic sequences or cascade reactions. These strategies aim to build an additional ring onto a pre-formed bicyclic system or to construct two new rings simultaneously.

A plausible strategy involves a Pictet-Spengler reaction. This would necessitate the conversion of the aniline nitrogen to an aminoethyl-substituted derivative. Subsequent reaction with an aldehyde or ketone under acidic conditions could trigger an intramolecular electrophilic substitution on the electron-rich benzyl (B1604629) ring, forming a tricyclic tetrahydro-β-carboline-type structure. The electronic properties of both aromatic rings would heavily dictate the feasibility and outcome of this cyclization.

Palladium-catalyzed cascade reactions are also powerful tools for constructing polycyclic systems. nih.gov For instance, derivatization of the aniline with two pendant alkene units could set the stage for a cascade aminopalladation/carbopalladation sequence, potentially yielding complex tricyclic nitrogen heterocycles. nih.gov The precise structure of the final product would depend on the length and nature of the tethers connecting the alkene moieties. Research has shown that N,2-diallylaniline derivatives can be converted into tricyclic nitrogen heterocycles through such cascade reactions. nih.gov

Strategy Potential Tricyclic Product Required Precursor Modification
Pictet-Spengler ReactionTetrahydro-β-carboline analogueIntroduction of an aminoethyl group on the nitrogen
Intramolecular Cyclization of N-aryl AmidesSpiro-oxindole derivativeConversion to an N-aryl amide with a suitable tether
Cascade Pd-CatalysisFused tricyclic amineIntroduction of pendant alkenes on the aniline ring

This table outlines conceptual strategies for tricyclic synthesis based on known reactions of related amine structures.

Building complex polycyclic architectures from the this compound scaffold involves sophisticated synthetic design, often leveraging cascade reactions that form multiple bonds and rings in a single operation. These methods provide rapid access to molecular complexity from relatively simple starting materials.

One advanced approach is a cascade Pd-catalyzed alkene carboamination/Diels-Alder reaction sequence. nih.gov This strategy would involve coupling a derivatized this compound, bearing pendant alkenes, with a bromodiene. The initial palladium-catalyzed carboamination would form a diene intermediate, which could then undergo an intramolecular Diels-Alder cycloaddition to generate a complex polycyclic nitrogen heterocycle with high stereocontrol. nih.gov Such transformations are known to generate four bonds, three rings, and multiple stereocenters in a single, highly efficient process. nih.gov

Another potential route is through aryne chemistry. The insertion of a reactive aryne intermediate into the C-N bond of a cyclic aniline derivative can achieve a ring expansion, providing access to medium-sized azaheterocycles. nih.gov Applying this logic, a pre-cyclized derivative of this compound could be subjected to reaction with an aryne precursor to construct a larger, more complex polycyclic system. nih.gov

Advanced Coupling and Functionalization Reactions

Beyond cyclization, the this compound core can be elaborated through various coupling and functionalization reactions, enabling the introduction of new substituents and molecular fragments.

Hydroarylation involves the addition of a C-H bond of an aromatic ring across an unsaturated C-C bond (alkene or alkyne). For this compound, this reaction could proceed either intermolecularly, with the aniline acting as the arene component, or intramolecularly if an unsaturated tether is present. Transition metal catalysts, particularly those based on gold, palladium, or nickel, are often employed to facilitate this transformation. acs.orgbeilstein-journals.orgnih.gov Gold N-heterocyclic carbene complexes, for example, have shown activity in the hydroarylation of alkynes. beilstein-journals.org The high basicity of N,N-dialkylanilines can be challenging for traditional Friedel-Crafts reactions, but gold-catalyzed systems have proven effective. acs.org The regioselectivity of the addition (ortho, meta, or para to the amine) is a key consideration and is influenced by the catalyst, ligands, and electronic nature of the substrate.

The introduction of fluorinated alkyl groups is a common strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates. Difluoroalkylation of the this compound scaffold can be achieved through photoinduced methods. nih.govacs.org These reactions often utilize a photocatalyst, such as Eosin Y, or proceed via the formation of an electron donor-acceptor (EDA) complex. nih.govacs.org The reaction typically involves the generation of a difluoroalkyl radical from a suitable precursor (e.g., ICF₂COOEt), which then adds to the aniline ring. nih.gov The regioselectivity can be influenced by the substituents on the aniline, with addition often occurring at positions ortho or para to the activating amino group. nih.gov More recent protocols have also demonstrated the α-difluoroalkylation of benzyl amines using trifluoromethylarenes as the difluoroalkyl source, offering a direct route to functionalize the benzylic position. researchgate.netnih.gov

Reaction Type Reagent/Catalyst System Typical Functional Group Introduced
HydroarylationAu, Pd, or Ni catalystsAryl or Vinyl group
Photoinduced DifluoroalkylationEosin Y / ICF₂COOEt-CF₂COOEt
α-Difluoroalkylation of Benzyl AmineTrifluoromethylarene / Photocatalyst-CF₂-Ar

This data table summarizes common reagents and outcomes for advanced functionalization reactions applicable to aniline derivatives.

Spectroscopic Characterization and Structural Analysis of N 4 Fluorobenzyl 2 Trifluoromethyl Aniline and Its Derivatives

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides critical information about the functional groups and bonding arrangements within a molecule by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline is characterized by distinct absorption bands corresponding to its constituent functional groups. The analysis of 2-(trifluoromethyl)aniline (B126271) (2-TFMA) and related compounds provides a basis for assigning these vibrational modes. researchgate.net

Key vibrational frequencies are expected in the following regions:

N-H Stretching: A moderate to sharp absorption band is anticipated in the region of 3350-3450 cm⁻¹, characteristic of the N-H stretching vibration in secondary aromatic amines.

Aromatic C-H Stretching: Multiple sharp bands are expected above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the two aromatic rings.

Aliphatic C-H Stretching: Vibrations corresponding to the methylene (B1212753) (-CH₂-) bridge will appear in the 2850-2960 cm⁻¹ range.

C=C Aromatic Ring Stretching: Strong absorptions between 1450 and 1600 cm⁻¹ are indicative of the carbon-carbon stretching within the phenyl and fluorobenzyl rings.

C-F Stretching (Trifluoromethyl Group): The C-F bonds of the -CF₃ group give rise to very strong and characteristic absorption bands, typically found in the 1100-1350 cm⁻¹ region. Studies on trifluoromethyl-substituted anilines confirm these assignments. researchgate.net

C-F Stretching (Fluorobenzyl Group): A strong band corresponding to the C-F stretch on the fluorobenzyl ring is expected around 1220-1240 cm⁻¹.

C-N Stretching: The stretching vibration of the aryl-N and benzyl-N bonds typically appears in the 1250-1350 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium-Weak
C=C Aromatic Stretch1450 - 1600Strong
C-F Stretch (-CF₃)1100 - 1350Very Strong
C-F Stretch (Ar-F)1220 - 1240Strong
C-N Stretch1250 - 1350Medium-Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the symmetric vibrations of the trifluoromethyl group. researchgate.net

Key expected Raman shifts include:

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) rings are typically strong and sharp in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ range. The ring "breathing" modes are also prominent, often seen near 1000 cm⁻¹.

Symmetric -CF₃ Stretch: The symmetric stretching of the C-F bonds in the trifluoromethyl group gives a characteristic Raman signal.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present but are generally weaker in Raman than in IR spectra.

Analysis of related N-benzylaniline structures shows that vibrational frequencies are influenced by structural rearrangements and intermolecular interactions, which would also apply to the title compound. researchgate.netherts.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework and the chemical environment of specific nuclei like fluorine.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the amine proton, the methylene protons, and the protons on the two different aromatic rings.

Amine Proton (N-H): A broad singlet is expected, typically in the range of 4.0-5.5 ppm, the chemical shift of which can be concentration and solvent dependent.

Methylene Protons (-CH₂-): These protons are adjacent to the nitrogen and the 4-fluorophenyl ring. They are expected to appear as a singlet or a doublet (due to coupling with the N-H proton) around 4.3-4.6 ppm. rsc.org

4-Fluorobenzyl Ring Protons: This ring constitutes an AA'BB' spin system. The two protons ortho to the -CH₂- group and the two protons ortho to the fluorine atom will each give rise to a signal resembling a triplet (or more accurately, a doublet of doublets), typically in the range of 7.0-7.4 ppm.

2-(Trifluoromethyl)aniline Ring Protons: The four protons on this ring will exhibit complex splitting patterns due to their positions relative to the -NH- and -CF₃ groups. The signals are expected to appear in the aromatic region, from approximately 6.7 to 7.6 ppm, based on data from analogous trifluoromethyl-substituted anilines. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNumber of Protons
N-H4.0 - 5.5Broad Singlet1H
-CH₂-4.3 - 4.6Singlet/Doublet2H
Ar-H (Fluorobenzyl)7.0 - 7.4Multiplet4H
Ar-H (Trifluoromethylaniline)6.7 - 7.6Multiplet4H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum for this compound will show signals for the methylene carbon and the twelve distinct aromatic carbons.

Methylene Carbon (-CH₂-): A signal is expected around 48-55 ppm. rsc.org

Aromatic Carbons: The chemical shifts of the aromatic carbons will be between 110 and 150 ppm. The carbon atoms directly bonded to fluorine and the trifluoromethyl group will show characteristic splitting due to C-F coupling. The carbon of the -CF₃ group itself will appear as a quartet. Data from similar structures like N-benzyl-4-fluoroaniline can be used to predict the shifts for the fluorinated ring. spectrabase.com The shifts for the trifluoromethyl-substituted ring can be estimated from studies on 2-(trifluoromethyl)aniline. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon TypeExpected Chemical Shift (δ, ppm)
-CH₂-48 - 55
-CF₃120 - 130 (quartet)
Aromatic C-H & C-N112 - 148
Aromatic C-F155 - 165 (doublet)
Aromatic C-CF₃115 - 125 (quartet)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. azom.comrsc.org This makes it particularly useful for characterizing this compound, which contains two distinct fluorine environments.

Trifluoromethyl Group (-CF₃): A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. Based on related compounds like [4-(trifluoromethyl)phenyl]methanamine, this signal would likely appear in the region of -60 to -65 ppm relative to a CFCl₃ standard. azom.com

Fluorobenzyl Group (Ar-F): A distinct resonance is expected for the single fluorine atom on the benzyl (B1604629) ring. For fluorobenzene (B45895) and its derivatives, this signal typically appears in the range of -110 to -120 ppm. azom.com

The precise chemical shifts are sensitive to the solvent and the local electronic environment. researchgate.netnih.gov The large separation between the two expected signals allows for straightforward identification and analysis of the two different fluorine-containing moieties within the molecule. nih.govrsc.org

Table 4: Predicted ¹⁹F NMR Chemical Shifts for this compound.

Fluorine EnvironmentExpected Chemical Shift (δ, ppm, vs. CFCl₃)
-CF₃-60 to -65
Ar-F-110 to -120

Advanced NMR Techniques for Structural Elucidation

The unambiguous structural assignment of this compound relies on advanced Nuclear Magnetic Resonance (NMR) techniques that go beyond simple one-dimensional ¹H and ¹³C spectra. Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity and spatial relationships within the molecule.

Key 2D NMR techniques applicable to this compound include:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons on the 4-fluorobenzyl ring and between the protons on the 2-trifluoromethylaniline ring, confirming the substitution patterns.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique is crucial for assigning the carbon signals based on their attached, and more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for mapping the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. ipb.pt For instance, it would show a correlation between the methylene protons (-CH₂-) and the carbon atoms of both aromatic rings (C1 of the aniline (B41778) ring and C1' of the benzyl ring), definitively linking the two fragments. It would also confirm the positions of the -CF₃ and -F substituents through long-range correlations. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. A NOESY spectrum could show through-space correlations between the N-H proton and the methylene protons, as well as between the methylene protons and the protons on the aniline ring (specifically H3), confirming the spatial arrangement around the central nitrogen atom.

Table 1: Predicted Key 2D NMR Correlations for Structural Elucidation

Correlation Type Interacting Nuclei Information Gained
HMBC -CH ₂- / C -1 (aniline ring) Confirms the benzyl-nitrogen bond.
HMBC -CH ₂- / C -1' (benzyl ring) Confirms the benzyl-ring connection.
HMBC -NH - / C -2 & C -6 (aniline ring) Verifies the point of attachment to the aniline ring.
NOESY -NH - / -CH ₂- Indicates spatial proximity and conformation around the N-C bond.

| NOESY | -CH ₂- / H -3 (aniline ring) | Provides information on the dihedral angle between the two aromatic rings. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and probing the structure of this compound. Using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecular ion [M+H]⁺ would be readily observed, confirming the molecular weight of 283.09 g/mol . bris.ac.uk

Tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern, providing further structural confirmation. The fragmentation of trifluoromethyl-substituted compounds can follow distinct pathways. fluorine1.ru For this compound, the major fragmentation pathways are expected to involve the cleavage of the benzylic C-N bond, which is typically the weakest bond.

Expected fragmentation patterns include:

Formation of the 4-fluorotropylium ion: Cleavage of the C-N bond can lead to the formation of the highly stable 4-fluorobenzyl cation (m/z 109), which may rearrange to the corresponding tropylium (B1234903) ion.

Formation of the 2-(trifluoromethyl)aniline radical cation: The other part of the molecule could be detected as the 2-(trifluoromethyl)aniline fragment (m/z 161).

Loss of the trifluoromethyl group: Fragmentation can also be initiated by the loss of a trifluoromethyl radical (•CF₃) from the parent ion, a common pathway for trifluoromethylated aromatics. fluorine1.ru

Table 2: Predicted Mass Spectrometry Fragments

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
284.09 [M+H]⁺ Protonated molecular ion
109.04 [C₇H₆F]⁺ 4-Fluorobenzyl cation (via C-N bond cleavage)
161.05 [C₇H₆F₃N]⁺• 2-(Trifluoromethyl)aniline radical cation (via C-N bond cleavage)

X-ray Diffraction Crystallography for Solid-State Structure Determination

The molecule is expected to adopt a non-planar conformation due to steric hindrance between the bulky trifluoromethyl group on one ring and the benzyl group. The dihedral angle between the mean planes of the two aromatic rings would be a key parameter. In related structures, this angle is often significant, preventing the molecule from being fully planar. nih.gov The nitrogen atom would likely exhibit a trigonal pyramidal geometry. The crystal would belong to one of the common space groups for organic molecules, such as P2₁/c or P-1. mdpi.com

Table 3: Hypothetical Crystallographic Data Based on Analogous Compounds

Parameter Expected Value
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-105
Z (Molecules/Unit Cell) 4

Analysis of Intermolecular Interactions in Crystal Packing

The solid-state architecture of this compound is governed by a variety of non-covalent intermolecular interactions, which dictate how the molecules arrange themselves in the crystal lattice.

Pi-pi (π-π) stacking interactions between the aromatic rings are expected to play a significant role in the crystal packing. nih.gov Given the presence of two aromatic systems, both offset parallel and T-shaped arrangements are possible. The electron-withdrawing nature of the trifluoromethyl group can enhance π-π stacking by increasing the molecular quadrupole moment, leading to stronger interactions compared to non-fluorinated analogues. researchgate.net These interactions would likely connect the hydrogen-bonded molecular chains or dimers into a more complex three-dimensional supramolecular network. researchgate.netresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For this compound, distinct red spots on the dnorm surface would be expected, corresponding to the N-H···F hydrogen bonds. nih.govmdpi.com

The two-dimensional (2D) fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. It plots the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The plot would be dominated by contributions from H···H, F···H, and C···H contacts, reflecting the prevalence of van der Waals forces and hydrogen bonding. The characteristic sharp "spikes" on the plot would correspond to the specific N-H···F hydrogen bonds. nih.govnih.gov

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Analysis

Contact Type Predicted Contribution (%) Description
H···H 40 - 50% Represents the largest contribution, typical for organic molecules.
F···H / H···F 20 - 30% Quantifies hydrogen bonding (N-H···F, C-H···F) and general van der Waals contacts.
C···H / H···C 10 - 15% Relates to C-H···π interactions and general packing forces.
C···C 3 - 6% Indicates the presence of π-π stacking interactions.

Computational and Theoretical Investigations on N 4 Fluorobenzyl 2 Trifluoromethyl Aniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of molecules. researchgate.net This method is widely used to predict a variety of molecular properties with a favorable balance between computational cost and accuracy. nih.gov DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to model the geometry, electronic landscape, and spectroscopic features of complex organic molecules like N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline. researchgate.netpnrjournal.com

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the molecule, known as geometry optimization. nih.gov This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is crucial to identify the global minimum energy conformer among various possible spatial arrangements (isomers). researchgate.net

Table 1: Representative Theoretical Structural Parameters for this compound (Note: The following data is illustrative of typical DFT calculation outputs for similar aromatic amines and is not derived from a specific study on this compound.)

ParameterDescriptionTypical Calculated Value
C-N Bond LengthAniline (B41778) Ring C to Amine N~1.40 Å
N-CH₂ Bond LengthAmine N to Benzyl (B1604629) CH₂~1.45 Å
C-CF₃ Bond LengthAniline Ring C to CF₃ Group~1.50 Å
C-F Bond LengthBenzyl Ring C to Fluorine~1.35 Å
C-N-C Bond AngleAngle around the Amine Nitrogen~120-125°
Dihedral AngleTorsion angle between the two aromatic ringsVariable (conformer dependent)

The electronic characteristics of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. ajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. ijastems.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to undergo electronic excitation. ijastems.org

The Molecular Electrostatic Potential (MEP) surface is a 3D visual map that illustrates the charge distribution within a molecule. nih.gov It is an invaluable tool for identifying the regions prone to electrophilic and nucleophilic attack. thaiscience.infotci-thaijo.org On an MEP map, electron-rich areas (negative potential), which are susceptible to electrophilic attack, are typically colored red. Conversely, electron-poor regions (positive potential), which are targets for nucleophilic attack, are colored blue. researchgate.net For this compound, the electronegative fluorine, nitrogen, and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms of the amine group would exhibit positive potential. nih.gov

Table 2: Representative Theoretical Electronic Properties for this compound (Note: The following data is illustrative of typical DFT calculation outputs for similar aromatic amines and is not derived from a specific study on this compound.)

PropertyDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
Energy Gap (ΔE)ELUMO - EHOMO~4.0 to 5.0
Ionization Potential (I)Approximated as -EHOMO6.0 to 7.5
Electron Affinity (A)Approximated as -ELUMO1.0 to 2.5

DFT calculations are routinely used to predict vibrational spectra (FT-IR and Raman) and electronic absorption spectra (UV-Vis). nih.gov Theoretical vibrational frequencies are calculated from the optimized geometry, which, after appropriate scaling, can be compared with experimental spectra. This comparison helps in the assignment of vibrational modes to specific functional groups and confirms the molecular structure.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions, providing the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. researchgate.net These calculations help to understand the nature of the electronic transitions, such as π-π* or n-π* transitions, within the molecule.

Quantum chemical calculations can also predict various thermodynamic properties as a function of temperature. researchgate.net Based on the vibrational frequency analysis of the optimized structure, key thermodynamic parameters such as heat capacity (Cp), entropy (S), and enthalpy (H) can be determined. pnrjournal.com These properties are valuable for understanding the stability of the molecule and for predicting its behavior under different thermal conditions.

Table 3: Representative Theoretical Thermodynamic Properties for this compound at 298.15 K (Note: The following data is illustrative of typical DFT calculation outputs for similar aromatic amines and is not derived from a specific study on this compound.)

PropertyUnitTypical Calculated Value
Zero-point vibrational energykcal/mol~120-130
Thermal energy (Etotal)kcal/mol~130-140
Heat Capacity (Cv)cal/mol·K~60-70
Entropy (S)cal/mol·K~120-130

Fukui functions are descriptors within the framework of conceptual DFT that help to characterize the reactivity of specific atomic sites within a molecule. pnrjournal.comresearchgate.net They quantify the change in electron density at a particular point when the total number of electrons in the system changes. By calculating condensed Fukui functions, one can predict the most likely sites for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0). researchgate.net This analysis provides a more detailed picture of local reactivity than the MEP map alone and is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Mechanistic Investigations of Reaction Pathways (e.g., EDA Complex Formation)

Theoretical calculations are essential for elucidating reaction mechanisms. One relevant pathway for molecules like this compound involves the formation of an Electron Donor-Acceptor (EDA) complex. researchgate.net The aniline moiety, being electron-rich, can act as an electron donor, while other reagents, particularly those with electron-withdrawing groups, can act as acceptors.

The formation of an EDA complex can be initiated by visible light, leading to a single-electron transfer (SET) event that generates radical intermediates. beilstein-journals.org This photoactivation strategy is a powerful tool in modern organic synthesis for forming new bonds under mild conditions, often without the need for a photocatalyst. nih.govnih.gov Computational studies can model the formation of this EDA complex, calculate its absorption spectrum, and map the subsequent reaction pathway, providing insights into the generation of radical species and the formation of trifluoromethylated products. beilstein-journals.orgrsc.org

Molecular Modeling and Dynamics Simulations

Computational Prediction of Molecular Interactions (e.g., Molecular Docking)

There is a lack of published research detailing the computational prediction of molecular interactions for this compound through methods such as molecular docking. While docking studies are a common approach to predict the binding orientation and affinity of a molecule to a target protein, such analyses for this particular compound have not been reported in the available literature. These studies, if conducted, would provide valuable insights into its potential biological targets and the nature of its interactions at a molecular level, including hydrogen bonding, hydrophobic interactions, and π-stacking.

Structural Stability and Conformational Dynamics Studies

Information regarding the structural stability and conformational dynamics of this compound from molecular dynamics simulations is not present in the current body of scientific literature. Such studies would typically involve simulating the movement of the molecule over time to understand its flexibility, stable conformations, and the energetic landscape of its various shapes. This information is crucial for understanding its physicochemical properties and its behavior in different environments. Without dedicated computational studies, a detailed analysis of its structural dynamics remains speculative.

Applications of N 4 Fluorobenzyl 2 Trifluoromethyl Aniline As a Versatile Chemical Building Block

Role in the Synthesis of Agrochemicals and Related Intermediates (e.g., Broflanilide (B1440678) Precursors)

The 2-(trifluoromethyl)aniline (B126271) moiety, a key component of N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline, is a critical structural element in a number of modern agrochemicals. The presence of the trifluoromethyl (-CF3) group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are desirable properties for pesticides.

While this compound is not a direct precursor in the most commonly cited synthetic routes for the insecticide broflanilide, it serves as a key structural analogue to the intermediates that are used. The synthesis of broflanilide, a meta-diamide insecticide, relies on a complex substituted aniline (B41778), namely 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline. chemicalbook.com This highlights the importance of the 2-(trifluoromethyl)aniline scaffold in the design and synthesis of advanced agrochemicals.

The table below illustrates the key aniline-based precursors in the synthesis of broflanilide, showcasing the importance of the trifluoromethylaniline scaffold.

Precursor CompoundRole in Broflanilide Synthesis
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)anilineKey aniline intermediate that forms the core of the broflanilide molecule. chemicalbook.com
2-Trifluoromethyl-4-chloronitrobenzeneA starting material that can be converted to 2-trifluoromethylaniline through reduction and dechlorination. google.com

Precursor in the Development of Specialty Chemicals and Functional Materials

The unique properties conferred by fluorine atoms make this compound an attractive precursor for specialty chemicals and functional materials. The high electronegativity and small size of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Aniline derivatives are known to be key monomers in the synthesis of polyanilines, a class of conducting polymers. nih.govrsc.org The polymerization of aniline derivatives allows for the fine-tuning of the resulting polymer's properties. The presence of both a trifluoromethyl group and a fluorinated benzyl (B1604629) group in this compound suggests its potential use in creating novel polymers with tailored characteristics. nih.gov For example, such polymers could exhibit enhanced solubility in organic solvents, a crucial factor for processability and film formation, and could be used in the development of chemical sensors or other electronic devices. rsc.org

Furthermore, trifluoromethylaniline derivatives are utilized in the synthesis of liquid crystal compounds, where the rigid and polarizable aromatic core is essential for the formation of liquid crystalline phases. google.com The specific stereoelectronic profile of this compound makes it a candidate for incorporation into more complex molecular architectures for advanced materials.

Contribution to the Synthesis of Diverse Organic Libraries

In modern drug discovery and materials science, the generation of diverse organic libraries through combinatorial chemistry is a powerful strategy for identifying new lead compounds with desired properties. This compound is a well-suited building block for this purpose due to its multiple points of diversification.

The secondary amine provides a reactive site for a wide range of chemical transformations, such as acylation, alkylation, and sulfonylation. The aromatic rings of both the aniline and benzyl moieties can undergo various substitution reactions, allowing for the introduction of a wide array of functional groups. This multi-faceted reactivity enables the synthesis of a large number of distinct compounds from a single starting scaffold.

The table below outlines the potential diversification points of this compound for the synthesis of organic libraries.

Diversification PointPotential ReactionsResulting Functionalities
Secondary Amine (-NH-)Acylation, Alkylation, Sulfonylation, Buchwald-Hartwig couplingAmides, Tertiary amines, Sulfonamides, Arylated amines
Aniline RingElectrophilic Aromatic Substitution (e.g., halogenation, nitration)Halogenated, nitrated, and other substituted aniline derivatives
Benzyl RingNucleophilic Aromatic Substitution (if activated), Metal-catalyzed cross-couplingIntroduction of various substituents on the benzyl ring

The resulting libraries of compounds can then be screened for biological activity or for specific material properties, accelerating the discovery process.

Design and Synthesis of Derivatives for Advanced Chemical Probes

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function in a cellular or in vivo context. The development of effective chemical probes requires careful molecular design and synthesis to achieve high potency, selectivity, and appropriate physicochemical properties.

This compound serves as a valuable scaffold for the design and synthesis of such probes. The trifluoromethyl group is a known bioisostere for other chemical groups and can enhance binding affinity and metabolic stability. The N-benzyl aniline core is found in various biologically active molecules. beilstein-journals.orggoogle.com

For instance, derivatives of N-2-(trifluoromethylphenyl)sulfamoyl amides have been synthesized and shown to possess antibacterial activity. researchgate.net Similarly, N-benzyl derivatives have been incorporated into molecules with antioxidant and anti-inflammatory properties. mdpi.com By systematically modifying the structure of this compound, researchers can develop a range of derivatives to be tested for specific biological activities. These derivatives can be further optimized to create potent and selective chemical probes for studying complex biological processes.

The following table presents examples of biologically active compounds derived from related aniline scaffolds, illustrating the potential for developing chemical probes from this compound.

Compound ClassBiological ActivityReference
N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivativesAntibacterial researchgate.net
N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxidesAntioxidant, Anti-inflammatory mdpi.com
7-Anilino TriazolopyrimidinesAntimicrotubule agents nih.gov
Salicylanilide-based peptidomimetics with a 4-(trifluoromethyl)aniline (B29031) moietyAntimicrobial mdpi.com

Future Perspectives and Research Challenges for N 4 Fluorobenzyl 2 Trifluoromethyl Aniline

Emerging Synthetic Methodologies for Fluorinated Anilines

The synthesis of fluorinated anilines, including N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline, is an area of active research. Traditional methods often require harsh conditions or multi-step procedures. However, recent advancements are paving the way for more efficient and sustainable synthetic routes.

One promising area is the use of photoinduced methods . These reactions can often be performed under mild conditions, utilizing visible light to catalyze the formation of key chemical bonds. For instance, photoinduced difluoroalkylation of anilines has been demonstrated, offering a potential pathway to introduce fluorinated groups with high selectivity. acs.orgnih.gov Another emerging strategy involves the development of novel fluorinating agents and catalysts. Transition-metal-catalyzed reactions, for example, are being explored for the direct C-H fluorination of aromatic rings, which could provide a more direct route to fluorinated aniline (B41778) precursors. frontiersin.org

Furthermore, the development of flow chemistry techniques presents an opportunity to improve the synthesis of fluorinated compounds. Flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to higher yields and improved safety, particularly for reactions involving highly reactive fluorinating agents.

Synthetic MethodologyKey FeaturesPotential Advantages for Fluorinated Anilines
Photoinduced Reactions Utilizes light as an energy source; often employs photocatalysts.Mild reaction conditions, high selectivity, and functional group tolerance. acs.orgnih.gov
Advanced Catalysis Employs transition-metal or organocatalysts for C-F bond formation.Direct C-H functionalization, improved efficiency, and access to novel structures. frontiersin.org
Flow Chemistry Reactions are conducted in a continuous stream rather than a batch.Enhanced safety, better process control, and potential for scalability.
Decarboxylative Fluorination Introduces fluorine by replacing a carboxylic acid group.Utilizes readily available starting materials and offers a novel disconnection approach. nih.gov

These emerging methodologies hold the potential to make the synthesis of complex fluorinated anilines like this compound more practical and accessible, opening doors for further research and application.

Advanced Spectroscopic and Computational Techniques in Compound Analysis

The detailed characterization of fluorinated compounds is crucial for understanding their structure and properties. The presence of fluorine atoms provides unique handles for advanced spectroscopic and computational analysis.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for analyzing organofluorine compounds. acs.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, providing valuable information about the structure and conformation of the molecule. For this compound, ¹⁹F NMR would allow for the distinct observation of the fluorine on the benzyl (B1604629) ring and the three equivalent fluorine atoms of the trifluoromethyl group.

In addition to standard spectroscopic techniques, two-dimensional (2D) NMR experiments , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish correlations between the ¹⁹F, ¹H, and ¹³C nuclei, aiding in the unambiguous assignment of the molecular structure. iitm.ac.in

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for studying fluorinated molecules. researchgate.net DFT calculations can provide insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and charge distributions. mdpi.com

Spectroscopic Properties: Simulating NMR and infrared (IR) spectra to aid in the interpretation of experimental data.

Computational studies on similar fluorinated anilines have shown that the fluorine substituents significantly influence the electron density of the aromatic system, which in turn affects the molecule's reactivity and intermolecular interactions. nih.gov For this compound, computational analysis could predict how the electron-withdrawing nature of the trifluoromethyl group and the fluorine atom on the benzyl ring modulate the properties of the molecule as a whole.

Analytical TechniqueInformation ProvidedRelevance to this compound
¹⁹F NMR Spectroscopy Chemical shifts, coupling constants, and integration of fluorine signals.Direct observation and characterization of the fluorinated moieties. acs.org
2D NMR Spectroscopy Correlation between different nuclei (¹H, ¹³C, ¹⁹F).Unambiguous structural assignment and conformational analysis. iitm.ac.in
Density Functional Theory (DFT) Optimized geometry, electronic structure, and predicted spectroscopic data.Understanding of structure-property relationships and prediction of reactivity. researchgate.net
X-ray Crystallography Precise 3D molecular structure in the solid state.Definitive determination of bond lengths, angles, and intermolecular interactions. researchgate.net

Untapped Reactivity and Derivatization Pathways for Novel Structures

The structure of this compound offers several sites for further chemical modification, presenting opportunities to create a library of novel derivatives with potentially interesting properties.

The secondary amine nitrogen atom is a key reactive site. It can undergo a variety of reactions, including:

N-Alkylation or N-Arylation: Introduction of additional substituents on the nitrogen atom.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Formation of Heterocycles: The amine can serve as a nucleophile in reactions to construct nitrogen-containing heterocyclic rings.

The aromatic rings also present opportunities for derivatization. While the trifluoromethyl group is strongly deactivating, the aniline ring may still be susceptible to electrophilic aromatic substitution under certain conditions. The fluorobenzyl ring could also undergo substitution reactions. Furthermore, modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to form new carbon-carbon or carbon-nitrogen bonds at specific positions on the aromatic rings, provided a suitable halogen substituent is present. smolecule.com

The presence of the trifluoromethyl group itself can be leveraged. While generally stable, methods for the transformation of trifluoromethyl groups are an emerging area of research. Additionally, the fluorine atoms on the benzyl ring could potentially be displaced through nucleophilic aromatic substitution , although this typically requires harsh conditions or the presence of strong electron-withdrawing groups.

Exploring these derivatization pathways could lead to the synthesis of a wide range of new molecules with tailored properties, potentially for applications in medicinal chemistry or materials science.

Potential for Novel Molecular Architectures and Chemical Applications

The unique structural features of this compound make it an interesting building block for the construction of larger, more complex molecular architectures. The rigidity of the aromatic rings combined with the conformational flexibility of the benzylamine (B48309) linker could be exploited in the design of foldamers or other molecules with well-defined three-dimensional shapes. rsc.org

In the field of medicinal chemistry , the incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance the pharmacological properties of drug candidates. nih.gov These groups can improve metabolic stability, increase binding affinity, and modulate lipophilicity. Therefore, this compound could serve as a valuable scaffold for the development of new therapeutic agents.

In materials science , fluorinated compounds are known for their unique properties, such as hydrophobicity and thermal stability. Derivatives of this compound could be investigated for applications in areas such as:

Liquid Crystals: The rigid, aromatic nature of the molecule is a common feature in liquid crystal design. google.com

Organic Light-Emitting Diodes (OLEDs): Aromatic amines are often used as hole-transporting materials in OLEDs.

Polymers: Incorporation of this fluorinated monomer into a polymer backbone could impart desirable properties such as low surface energy and high thermal resistance.

The future of research on this compound and related compounds lies in the synergy between innovative synthesis, advanced characterization, and creative design to unlock their full potential in a variety of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline and its derivatives?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, reduction, and alkylation. For example, trifluoromethyl-substituted aniline derivatives are often prepared using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. A three-component aminoselenation approach with aryl triflates, substituted anilines, and selenyl bromides in THF at 65°C (using KF and 18-crown-6 as catalysts) has been reported for structurally similar compounds . For intermediates like 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, bromination with N-bromosuccinimide (NBS) in ethyl acetate is a key step .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be applied to characterize this compound?

  • Methodological Answer :

  • FT-IR : Identify functional groups like C-F stretches (~1100–1250 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹). Compare with DFT-calculated vibrational spectra for validation .
  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments. For example, the trifluoromethyl group (-CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR .
  • UV-Vis : Analyze electronic transitions (e.g., π→π* or n→π*) in solvents like acetonitrile. TD-DFT calculations can correlate experimental λmax with molecular orbital interactions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Keep under inert atmosphere (N₂/Ar) at -20°C to prevent decomposition .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and chronic toxicity (H372). Neutralize spills with inert adsorbents like vermiculite .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2-position increases electrophilicity, improving binding to targets like GABA receptors . Bromination at the 4-position (via NBS) can enhance pesticidal activity by altering steric bulk .
  • Hybrid Derivatives : Combine with triazole or thiazole moieties to modulate pharmacokinetics. For example, triazolylmethyl-pyridinamine derivatives showed improved biofilm inhibition in Pseudomonas aeruginosa models .

Q. What computational strategies are used to predict the mechanism of action of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with targets like RDL GABA receptors using AutoDock Vina. Focus on hydrogen bonding with Ser/Ala residues and hydrophobic interactions with CF₃ groups .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps, correlating with reactivity .

Q. How can contradictory data on pesticidal efficacy be resolved?

  • Methodological Answer :

  • Metabolite Analysis : Use LC-MS to identify active metabolites (e.g., desmethyl-broflanilide) that may contribute to efficacy discrepancies across species .
  • Resistance Studies : Perform ATPase assays on resistant insect strains to detect mutations in GABA receptor subunits (e.g., A302S), guiding structural refinements .

Q. What role does this compound play in microtubule destabilization?

  • Methodological Answer :

  • Tubulin Binding Assays : Use fluorescence polarization to measure affinity for plant α-tubulin. Compare with dinitroaniline derivatives (e.g., trifluralin) to identify key binding residues (e.g., Lys254, Asp251) .
  • Cryo-EM : Resolve 3D structures of tubulin-compound complexes to map interactions with the colchicine-binding site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.